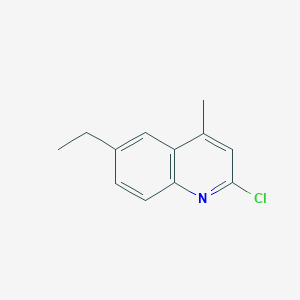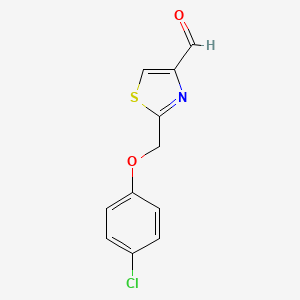
2-(4-Chlorphenoxymethyl)-1,3-Thiazol-4-carbaldehyd
Übersicht
Beschreibung
The compound is a derivative of 2-(4-chlorophenoxymethyl)benzoic acid . Thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid have been synthesized and exhibit selective and effective antimicrobial properties .
Synthesis Analysis
While specific synthesis methods for “2-(4-Chlorophenoxymethyl)-1,3-thiazole-4-carbaldehyde” are not available, similar compounds such as 2-chloro-4-(4-chlorophenoxy)-hypnone have been synthesized through etherification and acylation reactions .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Diese Verbindung wurde auf ihr Potenzial zur Entwicklung neuer Thioureide untersucht, die ein breites antimikrobielles Spektrum aufweisen. Die Derivate dieser Verbindung haben sich gegen eine Vielzahl von Bakterienstämmen als wirksam erwiesen, darunter grampositive Bakterien wie Listeria monocytogenes, Staphylococcus aureus, Bacillus subtilis, gramnegative Bakterien wie Pseudomonas aeruginosa, Escherichia coli, Salmonella enteritidis und Pilze wie Candida spp. . Diese Ergebnisse deuten auf mögliche Anwendungen bei der Entwicklung von Behandlungen für Infektionen hin, die durch diese Mikroorganismen verursacht werden, einschließlich MRSA-Infektionen und antimykotischen Behandlungen gegen Candida albicans .
Wirkmechanismus
Target of Action
Similar compounds, such as 2-methyl-4-chlorophenoxyacetic acid, are known to target broadleaf weeds .
Mode of Action
It can be inferred from related compounds that it may cause uncontrolled growth in its targets, leading to their death .
Biochemical Pathways
Related compounds are known to affect the auxin pathway, leading to uncontrolled growth .
Pharmacokinetics
It is known that similar compounds exhibit good bioavailability .
Result of Action
Related compounds are known to cause rapid, uncontrolled growth in their targets, leading to their death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Chlorophenoxymethyl)-1,3-thiazole-4-carbaldehyde. For instance, the presence of other chemicals, pH levels, and temperature can affect its activity .
Biochemische Analyse
Biochemical Properties
2-(4-Chlorophenoxymethyl)-1,3-thiazole-4-carbaldehyde plays a significant role in biochemical reactions, particularly in antimicrobial activities. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antimicrobial properties by interacting with bacterial enzymes and proteins, leading to the inhibition of bacterial growth . The compound’s interactions with these biomolecules are primarily through binding to active sites, thereby inhibiting their normal functions.
Cellular Effects
The effects of 2-(4-Chlorophenoxymethyl)-1,3-thiazole-4-carbaldehyde on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can disrupt bacterial cell walls, leading to cell lysis and death . Additionally, it can interfere with the normal metabolic processes of cells, leading to altered gene expression and disrupted cellular homeostasis.
Molecular Mechanism
At the molecular level, 2-(4-Chlorophenoxymethyl)-1,3-thiazole-4-carbaldehyde exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and proteins, inhibiting their activity. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . The compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcriptional machinery of the cell.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(4-Chlorophenoxymethyl)-1,3-thiazole-4-carbaldehyde in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its effectiveness. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to reduced efficacy . Long-term effects on cellular function have also been observed, with prolonged exposure leading to significant changes in cellular metabolism and function.
Dosage Effects in Animal Models
In animal models, the effects of 2-(4-Chlorophenoxymethyl)-1,3-thiazole-4-carbaldehyde vary with different dosages. At lower doses, the compound exhibits antimicrobial properties without significant adverse effects. At higher doses, toxic effects have been observed, including damage to vital organs and disruption of normal physiological processes . Threshold effects have also been noted, with specific dosages required to achieve the desired antimicrobial effects.
Metabolic Pathways
2-(4-Chlorophenoxymethyl)-1,3-thiazole-4-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. The compound can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes involved in metabolic pathways . These interactions can lead to changes in the overall metabolic profile of the cell.
Transport and Distribution
The transport and distribution of 2-(4-Chlorophenoxymethyl)-1,3-thiazole-4-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution can influence its overall efficacy and toxicity, depending on the target tissues and cells.
Subcellular Localization
The subcellular localization of 2-(4-Chlorophenoxymethyl)-1,3-thiazole-4-carbaldehyde is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity.
Eigenschaften
IUPAC Name |
2-[(4-chlorophenoxy)methyl]-1,3-thiazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2S/c12-8-1-3-10(4-2-8)15-6-11-13-9(5-14)7-16-11/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGLEIDTMTVAAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=NC(=CS2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




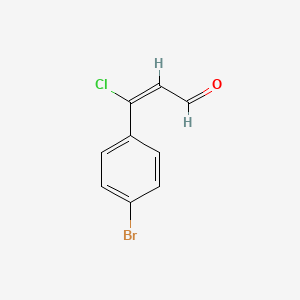
![({1-[(2-Ethyl-1H-imidazol-1-YL)methyl]cyclopropyl}methyl)amine](/img/structure/B1416205.png)
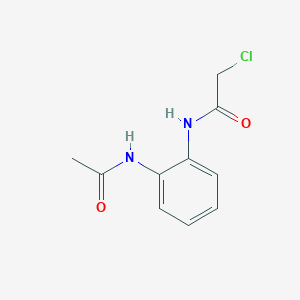


![1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B1416214.png)
![4-[5-(Chloromethyl)-1,2-oxazol-3-yl]pyridine](/img/structure/B1416216.png)
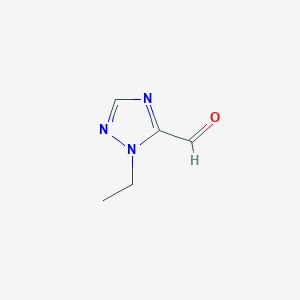
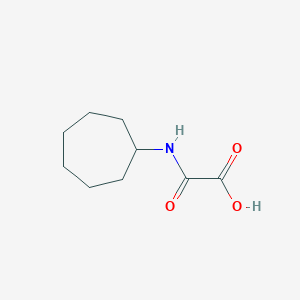
![2-Chloro-6-[(4-methyl-1-piperazinyl)carbonyl]pyrazine](/img/structure/B1416221.png)
